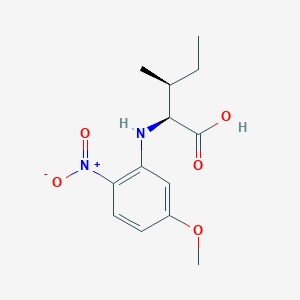
N-(5-Methoxy-2-nitrophenyl)-L-isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Methoxy-2-nitrophenyl)-L-isoleucine is a compound that features a nitrophenyl group substituted with a methoxy group at the 5-position and an isoleucine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Methoxy-2-nitrophenyl)-L-isoleucine typically involves the coupling of 5-methoxy-2-nitroaniline with L-isoleucine. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like DMF (dimethylformamide). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete coupling.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Methoxy-2-nitrophenyl)-L-isoleucine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst (Pd/C) or hydrazine hydrate.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate (KMnO4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with Pd/C catalyst or hydrazine hydrate.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide (NaOH).
Major Products
Reduction: 5-amino-2-methoxyphenyl-L-isoleucine.
Oxidation: 5-hydroxy-2-nitrophenyl-L-isoleucine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(5-Methoxy-2-nitrophenyl)-L-isoleucine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of N-(5-Methoxy-2-nitrophenyl)-L-isoleucine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the isoleucine moiety can interact with biological macromolecules such as proteins. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methoxy-2-nitroaniline: Similar structure but lacks the isoleucine moiety.
5-Methoxy-2-nitrophenol: Similar structure but with a hydroxyl group instead of an amino acid.
N-(5-Methoxy-2-nitrophenyl)-L-phenylalanine: Similar structure but with phenylalanine instead of isoleucine.
Uniqueness
N-(5-Methoxy-2-nitrophenyl)-L-isoleucine is unique due to the presence of both the nitrophenyl group and the isoleucine moiety. This combination allows for specific interactions with biological targets and provides distinct chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
479677-31-1 |
|---|---|
Formule moléculaire |
C13H18N2O5 |
Poids moléculaire |
282.29 g/mol |
Nom IUPAC |
(2S,3S)-2-(5-methoxy-2-nitroanilino)-3-methylpentanoic acid |
InChI |
InChI=1S/C13H18N2O5/c1-4-8(2)12(13(16)17)14-10-7-9(20-3)5-6-11(10)15(18)19/h5-8,12,14H,4H2,1-3H3,(H,16,17)/t8-,12-/m0/s1 |
Clé InChI |
AJYDHJXLHRGFPQ-UFBFGSQYSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
SMILES canonique |
CCC(C)C(C(=O)O)NC1=C(C=CC(=C1)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


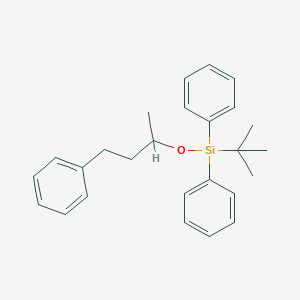

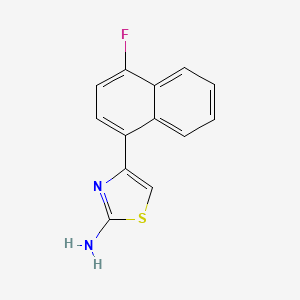
![1h-Thieno[3,4-d]imidazole-2-carbaldehyde](/img/structure/B12589353.png)
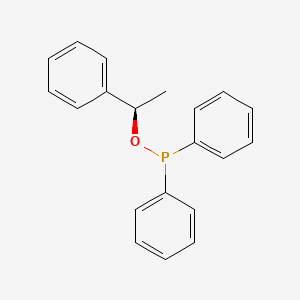
![1-{2-[(3-Aminopropyl)amino]-6-chloro-4-methoxypyridin-3-yl}ethan-1-one](/img/structure/B12589368.png)
![2-[(1E)-3-Benzyl-3-methyltriaz-1-en-1-yl]-5-chloro-N-propylbenzamide](/img/structure/B12589370.png)


![Morpholine, 4-[5-[(2,6-dichlorophenyl)methoxy]-2-pyridinyl]-](/img/structure/B12589382.png)
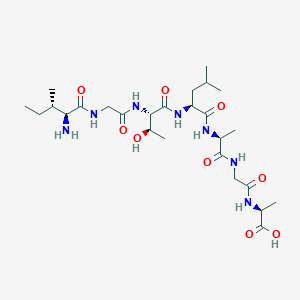
![4-[(6-Chloro-3-pyridinyl)amino]benzoic acid ethyl ester](/img/structure/B12589409.png)
![Methyl 3-[(4,5-dimethyl[1,1'-biphenyl]-2-yl)sulfanyl]benzoate](/img/structure/B12589426.png)

